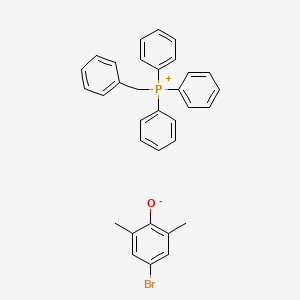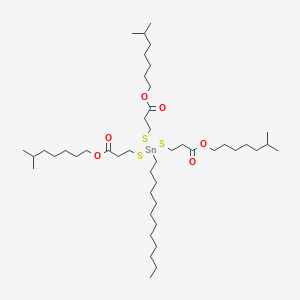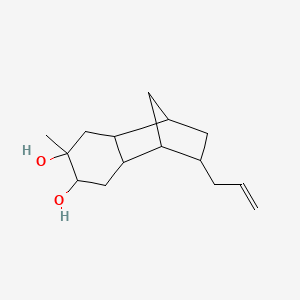
benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate is a complex organic compound that combines the properties of both benzyltriphenylphosphonium and 4-bromo-2,6-dimethylphenolate. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate typically involves the reaction of benzyltriphenylphosphonium bromide with 4-bromo-2,6-dimethylphenol. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactants and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltriphenylphosphonium bromide
- 4-bromo-2,6-dimethylphenol
- Triphenylphosphine oxide
Uniqueness
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate is unique due to its combined properties of both benzyltriphenylphosphonium and 4-bromo-2,6-dimethylphenolate. This combination imparts distinct reactivity and functionality, making it valuable for specific applications that require these combined properties .
Propriétés
Numéro CAS |
94231-10-4 |
|---|---|
Formule moléculaire |
C33H30BrOP |
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate |
InChI |
InChI=1S/C25H22P.C8H9BrO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-3-7(9)4-6(2)8(5)10/h1-20H,21H2;3-4,10H,1-2H3/q+1;/p-1 |
Clé InChI |
SUFZFDLJMKKCNN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















